Dihydrotachysterol

Catalog No.
S526129
CAS No.
67-96-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrotachysterol

CAS Number

67-96-9

Product Name

Dihydrotachysterol

IUPAC Name

(3E)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+

InChI Key

ILYCWAKSDCYMBB-ZJGOHBTISA-N

SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Solubility

Easily sol in organic solents
SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS

Synonyms

AT 10, AT-10, AT10, Calcamine, Dihydrotachysterin, Dihydrotachysterol, Tachystin

Canonical SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Isomeric SMILES

CC\1CCC(C/C1=C\C=C\2/CCCC3(C2CCC3C(C)/C=C/C(C)C(C)C)C)O

Description

The exact mass of the compound Dihydrotachysterol is 398.3549 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as easily sol in organic solentssol in alc; freely sol in ether & chloroform; sparingly sol in vegetable oilsin water, 3.2x10-6 mg/l at 25 °c (est)1.25e-04 g/l. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of hydroxy seco-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Vitamin D Metabolism

  • Vitamin D Analogue: DHT acts as a synthetic analogue of vitamin D. Both share structural similarities and can activate the vitamin D receptor (VDR) in cells []. This property makes DHT a valuable tool for researchers to study vitamin D signaling pathways and their downstream effects on various physiological processes.

Investigation of Calcium and Phosphorus Regulation

  • Calcium and Phosphorus Metabolism

    One of the primary functions of vitamin D is to regulate calcium and phosphorus levels in the bloodstream. DHT, by mimicking vitamin D's activity, can be used to investigate how these minerals are absorbed from the gut, incorporated into bones, and excreted by the kidneys. This research helps us understand the mechanisms behind maintaining a healthy calcium-phosphorus balance in the body.

  • Treatment of Hypocalcemia

    DHT has been historically used as a therapeutic agent for treating hypocalcemia, a condition characterized by low blood calcium levels []. Studies have shown its effectiveness in raising calcium levels, although it is not as widely used today due to the development of other vitamin D analogues with a more favorable side-effect profile.

Dihydrotachysterol is a synthetic analog of vitamin D, specifically a reduction product of tachysterol, which is itself a close isomer of vitamin D. Its chemical formula is C28H46OC_{28}H_{46}O with a molecular weight of approximately 398.65 g/mol. Unlike other forms of vitamin D, such as vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), dihydrotachysterol does not require renal activation to exert its biological effects, making it particularly useful in clinical settings where renal function may be compromised .

Dihydrotachysterol is primarily used to treat conditions associated with low calcium levels, such as postoperative tetany and hypoparathyroidism. It acts by elevating serum calcium levels through enhanced intestinal absorption and mobilization of calcium from bone .

DHT, after conversion to 25-hydroxydihydrotachysterol, binds to the vitamin D receptor (VDR) in the intestines and bones []. This complex acts as a transcriptional regulator, influencing gene expression and promoting:

  • Increased intestinal absorption of calcium [].
  • Mobilization of calcium from bones [].
  • Increased renal phosphate excretion (indirectly affecting calcium levels) [].

These actions help to restore calcium balance in the body [].

Physical and Chemical Properties

  • Molecular Formula: C28H46O [].
  • Molecular Weight: 398.65 g/mol [].
  • Melting Point: Approximately 135°C (data from various sources shows slight variations) [].
  • Solubility: Poorly soluble in water, but soluble in oils [].

DHT is a prescription medication and should only be used under medical supervision. Excessive intake can lead to hypercalcemia (high blood calcium), with symptoms like nausea, vomiting, constipation, and kidney stones [].

Key safety points:

  • Close monitoring of calcium levels is crucial during DHT therapy [].
  • DHT can worsen kidney function in patients with pre-existing kidney problems [].
  • It may interact with other medications, so informing healthcare providers about all medications being taken is essential [].

The primary metabolic pathway for dihydrotachysterol involves its hydroxylation in the liver, converting it into 25-hydroxydihydrotachysterol, which is the major active form circulating in the bloodstream. This compound does not undergo further hydroxylation by the kidneys, distinguishing it from other vitamin D metabolites . The mechanism of action involves binding to the vitamin D receptor, which regulates the transcription of genes involved in calcium homeostasis and bone metabolism .

Dihydrotachysterol can be synthesized through several methods:

  • Chemical Reduction: It can be synthesized by reducing tachysterol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Photochemical Methods: Ultraviolet irradiation of vitamin D compounds can yield dihydrotachysterol as a photoproduct.
  • Biotechnological Approaches: Some methods involve microbial fermentation processes that can convert ergosterol or other sterols into dihydrotachysterol .

Dihydrotachysterol is primarily used in medical settings for:

  • Treating Hypoparathyroidism: It helps manage low calcium levels due to insufficient parathyroid hormone.
  • Postoperative Tetany Management: Used to prevent and treat acute and chronic forms of tetany following surgery.
  • Bone Health: Assists in conditions where enhanced bone mineralization is required .

Additionally, it has been explored for potential applications in osteoporosis treatment due to its effects on bone mineral density .

Dihydrotachysterol has been studied for its interactions with various medications and conditions:

  • Thiazide Diuretics: Concurrent use may increase the risk of hypercalcemia due to enhanced calcium retention.
  • Vitamin D Supplements: Caution is advised when used alongside other vitamin D analogs to avoid excessive calcium levels.
  • Renal Function Considerations: Its use is particularly beneficial in patients with impaired renal function since it does not require renal activation like other vitamin D forms .

Dihydrotachysterol shares similarities with several other compounds related to vitamin D metabolism but has unique properties that distinguish it:

Compound NameRelation to Vitamin DUnique Features
TachysterolIsomerRequires renal activation; less effective than dihydrotachysterol.
Ergocalciferol (Vitamin D2)Natural formRequires hepatic and renal conversion; less potent than dihydrotachysterol.
Cholecalciferol (Vitamin D3)Natural formRequires hepatic and renal conversion; longer half-life compared to dihydrotachysterol.
25-Hydroxyvitamin DMetaboliteActive form but requires conversion from other forms; less direct action on bone compared to dihydrotachysterol.
1,25-Dihydroxyvitamin DActive metabolitePotent but requires renal activation; more complex regulation of calcium homeostasis compared to dihydrotachysterol.

Dihydrotachysterol stands out due to its rapid onset of action and ability to function effectively without requiring renal hydroxylation, making it particularly advantageous for patients with compromised kidney function .

Chemical Synthesis Strategies for Dihydrotachysterol

The synthesis of dihydrotachysterol primarily involves the chemical reduction of tachysterol, which serves as the fundamental starting material for this transformation [2] . Tachysterol itself is a vitamin D isomer with the molecular formula C₂₈H₄₄O and a molecular weight of 396.6 g/mol, distinguished by its unique structural configuration that includes multiple double bonds in the steroid backbone [4] [5].

The primary synthetic approach utilizes chemical reduction methodology, where tachysterol undergoes selective hydrogenation to convert specific double bonds into single bonds, resulting in the formation of dihydrotachysterol . This transformation involves the addition of hydrogen atoms across the double bond system, fundamentally altering the molecular structure while maintaining the essential steroid framework.

Chemical Reduction Using Metal Hydrides

The most commonly employed chemical synthesis strategy involves the use of strong reducing agents, particularly lithium aluminum hydride and sodium borohydride . These metal hydride reagents provide the necessary hydride ions to facilitate the reduction of the double bonds present in the tachysterol structure. Lithium aluminum hydride, being a more powerful reducing agent, is typically employed under anhydrous conditions and requires careful temperature control to prevent over-reduction or unwanted side reactions .

Sodium borohydride represents a milder alternative that can be utilized under less stringent conditions, though it may require longer reaction times or elevated temperatures to achieve complete conversion . The selection between these reagents depends on the specific reaction conditions, desired selectivity, and scale of production.

Low-Valent Titanium-Induced Reductive Elimination

An alternative synthetic approach involves the application of low-valent titanium complexes to facilitate the reductive elimination process [6]. This methodology has been specifically developed for vitamin D analogs and provides enhanced selectivity for the desired dihydro products. The low-valent titanium system offers advantages in terms of reaction specificity and can be particularly effective for complex steroid transformations where traditional reducing agents might lead to unwanted side products.

Catalytic Hydrogenation Methodology

Catalytic hydrogenation represents another viable synthetic pathway, utilizing molecular hydrogen gas in the presence of heterogeneous catalysts such as palladium, platinum, or nickel [7] [8]. This approach involves the addition of hydrogen gas across the double bonds under controlled pressure and temperature conditions. The catalyst facilitates the activation of molecular hydrogen, enabling the selective reduction of specific double bonds within the tachysterol structure.

The catalytic hydrogenation process typically requires pressurized reaction vessels and precise control of reaction parameters including temperature, pressure, and catalyst loading. The reaction conditions must be carefully optimized to achieve selective reduction while avoiding over-hydrogenation or degradation of sensitive functional groups [7] [8].

Industrial-Scale Production and Optimization

Industrial production of dihydrotachysterol requires careful consideration of scalability, economic feasibility, and regulatory compliance. The manufacturing process must be designed to ensure consistent product quality while minimizing production costs and environmental impact.

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production involves several critical optimization factors [9] [10]. Process intensification through continuous flow chemistry has emerged as a promising approach for pharmaceutical synthesis, offering advantages in terms of reaction control, safety, and efficiency [10]. The implementation of automated optimization protocols using Bayesian optimization algorithms can significantly reduce the number of experiments required to achieve optimal conditions, thereby minimizing development time and resource consumption [10].

Process Optimization Strategies

Industrial optimization of dihydrotachysterol production focuses on maximizing yield while maintaining product purity and minimizing waste generation [9]. Key optimization parameters include reaction temperature, pressure, catalyst loading, reaction time, and solvent selection. The development of efficient processes requires a systematic approach that considers the interplay between these variables and their impact on the overall production economics.

Statistical optimization techniques, including design of experiments methodologies, have proven effective in identifying optimal operating conditions for complex chemical transformations [11]. These approaches enable the systematic exploration of the process design space while minimizing the number of experimental runs required for optimization.

Continuous Manufacturing Approaches

The pharmaceutical industry has increasingly adopted continuous manufacturing technologies to improve process efficiency and product quality consistency [10]. For dihydrotachysterol production, continuous flow processes offer several advantages including enhanced heat and mass transfer, improved reaction control, and reduced equipment footprint. The integration of real-time monitoring and control systems enables precise management of critical process parameters throughout the production campaign.

Quality Control and Process Monitoring

Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance [12]. Advanced analytical techniques, including high-performance liquid chromatography and gas chromatography-mass spectrometry, are employed for real-time monitoring of reaction progress and product quality assessment. Process analytical technology enables continuous monitoring of critical quality attributes throughout the manufacturing process.

Purification Techniques and Stability Considerations

The purification of dihydrotachysterol represents a critical aspect of the manufacturing process, as product purity directly impacts therapeutic efficacy and regulatory compliance. Multiple purification strategies have been developed to achieve the high purity standards required for pharmaceutical applications.

Chromatographic Separation Methods

Chromatographic techniques form the backbone of dihydrotachysterol purification processes [2] [13] [14]. The most widely employed approach involves the use of active aluminum oxide as the stationary phase for adsorption chromatography [2]. This method takes advantage of the differential adsorption characteristics of dihydrotachysterol and related impurities, enabling effective separation based on polarity differences.

The chromatographic purification process typically involves multiple sequential steps [2]. Initially, the crude hydrogenation product is dissolved in an appropriate solvent system, commonly benzine, and subjected to chromatographic adsorption using active aluminum oxide. Components with lower adsorption tendencies are collected separately, and the process may be repeated multiple times to achieve the desired purity level.

Column chromatography using various stationary phases, including silica gel and specialized reversed-phase materials, provides additional purification options [15] [14]. High-speed countercurrent chromatography has also been successfully applied to sterol purification, offering advantages in terms of sample recovery and processing efficiency [15].

Crystallization and Recrystallization Techniques

Crystallization represents a fundamental purification method that exploits the differential solubility characteristics of dihydrotachysterol and its impurities [2] [16]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution.

The crystallization process for dihydrotachysterol typically involves treatment with acetic anhydride in pyridine solution to form acetate esters, which can be more readily purified through crystallization [2]. The ester derivatives are then subjected to recrystallization from appropriate solvent systems, followed by saponification to regenerate the free hydroxyl compound.

Optimization of crystallization conditions, including solvent selection, cooling rate, and seeding strategies, is crucial for achieving high product purity and yield [17]. Modern crystallization processes often employ sophisticated control systems to manage nucleation and crystal growth, ensuring consistent particle size distribution and product quality.

Liquid-Liquid Extraction Methods

Extraction techniques provide an additional purification option, particularly useful for removing polar impurities or unreacted starting materials [15]. The selection of appropriate solvent systems enables selective partitioning of dihydrotachysterol into the organic phase while leaving water-soluble impurities in the aqueous phase.

Advanced Purification Technologies

Modern purification approaches include the application of supercritical fluid extraction, which offers advantages in terms of selectivity and environmental impact [15]. Molecular distillation techniques have also been employed for the purification of sterol compounds, providing effective separation of compounds with different boiling points under high vacuum conditions [15].

Stability Considerations and Storage Requirements

Dihydrotachysterol exhibits sensitivity to various environmental factors that must be carefully managed throughout the production and storage processes [2] [18]. The compound demonstrates significant light sensitivity, requiring storage under dark conditions to prevent photodegradation [2] [18]. Exposure to light can result in structural isomerization and formation of degradation products that compromise product quality and therapeutic efficacy.

Temperature Stability

Storage temperature represents a critical factor in maintaining dihydrotachysterol stability [19] [20]. The compound should be stored at refrigerated temperatures between 2-8°C to minimize thermal degradation [2]. Studies on related vitamin D compounds have demonstrated that storage at room temperature (25°C) can be acceptable for periods up to one year, while elevated temperatures (40°C) significantly accelerate degradation processes [19] [20].

Oxidative Stability

Dihydrotachysterol may be susceptible to oxidative degradation when exposed to atmospheric oxygen [21]. The use of inert atmospheres, such as nitrogen or argon, during storage and handling can help prevent oxidative degradation. Antioxidants may be incorporated into formulations to enhance oxidative stability, with compounds such as butylated hydroxyanisole and ascorbic acid showing effectiveness in protecting oxygen-sensitive pharmaceutical compounds [21].

Moisture Sensitivity

The hygroscopic nature of many steroid compounds necessitates careful control of moisture content during storage and handling [22] [23]. Packaging in moisture-impermeable containers and the use of desiccants can help maintain product stability by preventing moisture-induced degradation.

Container Closure System Considerations

The selection of appropriate packaging materials is crucial for maintaining product stability throughout the shelf life [22] [23]. Glass containers with appropriate closures are typically preferred for sensitive pharmaceutical compounds, as they provide excellent barrier properties against moisture, oxygen, and light penetration. For products requiring protection from light, amber-colored glass containers or secondary packaging with light-blocking properties should be employed.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Needles from 90% methanol
COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

XLogP3

7.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

398.354866087 g/mol

Monoisotopic Mass

398.354866087 g/mol

Heavy Atom Count

29

LogP

7.5
log Kow = 10 (est)
7.5

Odor

ODORLESS

Appearance

Solid powder

Melting Point

131 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R5LM3H112R

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for the prevention and treatment of rickets or osteomalacia, and to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism. Also used for the treatment of vitamin D dependent rickets, rickets or osteomalacia secondary to long-term high dose anticonvulsant therapy, early renal osteodystrophy, osteoporosis (in conjunction with calcium), and hypophosphatemia associated with Fanconi syndrome (with treatment of acidosis).

Therapeutic Uses

Bone Density Conservation Agents; Vitamins
MEDICATION (VET): Calcium regulator used in veterinary medicine to treat hypercalcemia.
Dihydrotachysterol is indicated ... for treatment of chronic and latent forms of post operative tetany and idiopathic tetany. /Included in US product labeling/
Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduce elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

Pharmacology

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug. It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D. Dihydrotachysterol is effective in the elevation of serum calcium by stimulating intestinal calcium absorption and mobilizing bone calcium in the absence of parathyroid hormone and of functioning renal tissue. Dihydrotachysterol also increases renal phosphate excretion.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC02 - Dihydrotachysterol

Mechanism of Action

Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor. The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen. Vitamin D (when bound to the vitamin D receptor)stimulates the expression of a number of proteins involved in transporting calcium from the lumen of the intestine, across the epithelial cells and into blood. This stimulates intestinal calcium absorption and increases renal phosphate excretion. These are functions that are normally carried out by the parathyroid hormone.
Elevates serum calcium concentration by increasing intestinal absorption of calcium & possibly by enhancing urinary excretion of inorganic phosphate... /drug-induced/ phosphaturia may be ... due to increased serum calcium level and its effect on phosphate clearance by kidneys.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

5.2X10-10 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

67-96-9

Absorption Distribution and Excretion

Onset of action: Hypercalcemic: Several hours (maximal after 1 to 2 weeks).
...Major path of elimination of dihydrotachysterol & its metabolites is probably secretion into bile & excretion in feces ... dihydrotachysterol /is also/ excreted in breast milk ...
Duration of action: following oral administration: Up to 9 weeks.
The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/
For more Absorption, Distribution and Excretion (Complete) data for DIHYDROTACHYSTEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

DHT3 /vitamin D3/ undergoes 25-hydroxylation to yield 25-hydroxydihydrotachysterol3 (25-OHDHT3), which appears to be active form of DHT (dihydrotachysterol) in both intestine & bone.
High specific radioactivity (14)C- and (3)H-labeled dihydrotachysterol were prepared and their metabolites studied in rachitic chicks and rats. 20% dihydrotachysterol was excreted in the bile in the first 24 hours, about 50% as a carboxylic acid derivative. No hydroxylation at C-1 was observed, although polar metabolites were detected in all tissues. Larger proportions of the parent steroid and its 25-OH derivative were detected in tissues compared with cholecalciferol but no single metabolite was detected at the intracellular site of action of cholecalciferol.

Wikipedia

Dihydrotachysterol

Drug Warnings

/Dihydrotachysterol/...should not be used in presence of renal insufficiency or hyperphosphatemia. Extreme care must be used to prevent overdosage.
Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/
Acute or chronic administration of excessive doses of vitamin D analogs or enhanced responsiveness to physiologic amounts of ergocalciferol or cholecalciferol may lead to hypervitaminosis D manifested by hypercalcemia. /Vitamin D analogs/
Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Biological Half Life

Absorbed vitamin D circulates in blood in association with vitamin D-binding protein, which is a specific alpha-globulin. Vitamin D disappears from plasma with /a half-life/ of 19 to 25 hr, but it is stored in body for prolonged periods (6 months or longer in rat) apparently in fat deposits throughout body. /Vitamin D/

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D2 and derivatives [ST0301]

Methods of Manufacturing

...Reduction of tachysterol
v. Werder, US PATENT 2228491 (1941 TO Winthrop)
Calciferol (activated ergosterol) is dissolved in suitable organic solvent & subjected to catalytic hydrogenation until proper amount of hydrogen has reacted.

General Manufacturing Information

USP unit is identical with international unit & is equivalent to specific biological activity of 0.025 ug of vitamin D3 (ie 1 mg equals 40,000 units). /Vitamin D/
Dihydrotachysterol (DHT) is analog of vitamin D that may be regarded as reduction product of either vitamin D2 (DHT2) or vitamin D3 (DHT3). DHT is about 1/450 as active as vitamin D in usual antirachitic assay, but at high doses it is much more effective than high doses of vitamin D in mobilizing calcium from bone.
Dihydrotachysterol or vitamin D2, both at 10-50 mg/L, increased production of adventitious roots in herbaceous cuttings of populus tremula (aspen) by approximately 60 and 100%, respectively.

Analytic Laboratory Methods

THREE SEPARATION TECHNIQUES & UV SPECTROPHOTOMETRY ARE DESCRIBED FOR DIHYDROTACHYSTEROL.
PROCEDURE IS DESCRIBED FOR SEPARATION OF VITAMIN D & RELATED COMPD BY GAS-LIQUID CHROMATOGRAPHY USING FLAME IONIZATION DETECTION.
Analyte: dihydrotachysterol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: dihydrotachysterol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for DIHYDROTACHYSTEROL (11 total), please visit the HSDB record page.

Interactions

Corticosteroids counteract the effects of vitamin D analogs. /Vitamin D analogs/
Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/
Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/
Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/
For more Interactions (Complete) data for DIHYDROTACHYSTEROL (6 total), please visit the HSDB record page.

Dates

Modify: 2024-04-15
1: Voigts AL, Felsenfeld AJ, Llach F. The effects of calciferol and its metabolites on patients with chronic renal failure. I. Calciferol, dihydrotachysterol, and calcifediol. Arch Intern Med. 1983 May;143(5):960-3. Review. PubMed PMID: 6089682.
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